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Compound of Interest

Compound Name:
(1,2,2-

Trichlorocyclopropyl)benzene

Cat. No.: B3329976 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the 13C

NMR spectral characteristics of (1,2,2-Trichlorocyclopropyl)benzene and its structural

analogs. This document provides a comparative analysis with cyclopropylbenzene and (2,2-

dichlorocyclopropyl)benzene, supported by experimental protocols and predictive insights into

substituent effects.

This guide offers a comparative overview of the 13C Nuclear Magnetic Resonance (NMR)

spectral data for (1,2,2-Trichlorocyclopropyl)benzene and related compounds. While

experimental data for (1,2,2-Trichlorocyclopropyl)benzene is not readily available in public

databases, this guide provides a robust comparison with its less-substituted analogs:

cyclopropylbenzene and (2,2-dichlorocyclopropyl)benzene. The analysis focuses on the

influence of chloro-substituents on the chemical shifts of the cyclopropyl and phenyl carbons,

providing a predictive framework for the spectral features of the target compound.

Data Summary: 13C NMR Chemical Shifts (δ) in ppm
The following table summarizes the reported 13C NMR chemical shifts for cyclopropylbenzene

and (2,2-dichlorocyclopropyl)benzene. The values for (1,2,2-Trichlorocyclopropyl)benzene
are predicted based on established substituent effects, where the addition of electronegative

chlorine atoms is expected to induce a downfield shift (higher ppm values) on the adjacent

carbons. All data is referenced to a standard solvent, CDCl₃.
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Carbon Atom
Cyclopropylbenzen
e[1][2]

(2,2-
Dichlorocycloprop
yl)benzene

(1,2,2-
Trichlorocycloprop
yl)benzene
(Predicted)

Cyclopropyl C1 16.5 ~35.0 ~60-70

Cyclopropyl C2 9.9 65.7 ~60-70

Cyclopropyl C3 9.9 27.9 ~35-45

Phenyl C-ipso 142.9 ~138.0 ~135-137

Phenyl C-ortho 125.8 ~129.0 ~129-131

Phenyl C-meta 128.3 ~128.5 ~128-130

Phenyl C-para 125.5 ~127.0 ~127-129

Note: Specific experimental values for (2,2-dichlorocyclopropyl)benzene were not fully available

in the reviewed literature and are represented as approximate values based on database

entries[3][4][5]. Values for (1,2,2-Trichlorocyclopropyl)benzene are predictive.

Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation.

The following is a generalized experimental protocol for the analysis of substituted

cyclopropylbenzenes.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform

(CDCl₃).

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm).
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The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

Technique: Proton-decoupled 13C NMR spectroscopy.[6][7]

Pulse Program: A standard single-pulse sequence with broadband proton decoupling (e.g.,

zgpg30).

Acquisition Parameters:

Spectral Width: 0-220 ppm

Relaxation Delay (d1): 2-5 seconds (a longer delay can provide more quantitative results)

[8]

Number of Scans: 128-1024 (or more, depending on sample concentration)

Processing:

Fourier transformation of the Free Induction Decay (FID).

Phase and baseline correction.

Referencing of the chemical shift scale to the TMS signal.

Logical Workflow for NMR-Based Structural
Analysis
The following diagram illustrates the typical workflow from sample preparation to final structural

confirmation using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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